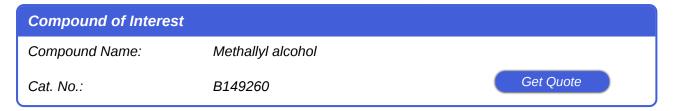


An In-depth Technical Guide to Methallyl Alcohol: Nomenclature, Properties, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol, a versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of chemical products, including polymers, resins, and fragrances.[1] Its bifunctional nature, possessing both a reactive double bond and a primary hydroxyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Nomenclature and Synonyms

The systematic and common names for **methallyl alcohol** are essential for its unambiguous identification in research and industry.



Nomenclature Type	Name	
IUPAC Name	2-methylprop-2-en-1-ol[2]	
Common Names	Methallyl alcohol, 2-Methylallyl alcohol, Isopropenyl carbinol, β-Methallyl alcohol[2][3]	
CAS Number	513-42-8[2]	
EINECS Number	208-161-0[2]	
UN Number	2614[2]	
Other Synonyms	2-Methyl-2-propen-1-ol, 3-Hydroxy-2-methylpropene, Methacryl alcohol, Isobutenol[2] [3]	

Physicochemical Properties

A summary of the key physical and chemical properties of **methallyl alcohol** is presented below.

Property	Value	Reference
Molecular Formula	C ₄ H ₈ O	[4]
Molecular Weight	72.11 g/mol	[4]
Appearance	Colorless liquid with a sharp, pungent odor	[2][5]
Boiling Point	113-115 °C (at 760 mmHg)	[4]
Melting Point	-50 °C	[4]
Density	0.857 g/mL at 25 °C	[4]
Flash Point	33-34 °C	[3]
Refractive Index	1.426 (at 20 °C)	[4]
Solubility	Soluble in water	[2]



Synthesis of Methallyl Alcohol

Methallyl alcohol can be synthesized through various routes. Two common laboratory- and industrial-scale methods are detailed below.

Synthesis from Methallyl Chloride by Alkaline Hydrolysis

This method involves the hydrolysis of methallyl chloride using a basic solution.

Experimental Protocol:

- Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1000 mL of deionized water and 30 g of solid sodium hydroxide.[6]
- Initial Charge: To the stirred solution, add 240 g of methallyl chloride and 0.5 g of a phase-transfer catalyst such as polyethylene glycol (PEG-6000).[6]
- Reaction: Heat the mixture to reflux.[6] Prepare a solution of 120 g of sodium hydroxide in 200 mL of water and add it dropwise to the refluxing reaction mixture over 5.5 hours.[6]
- Monitoring: Monitor the reaction progress by gas chromatography (GC) until the methallyl chloride concentration is below 0.2%. The total reaction time is typically around 6.5 hours.[6]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the
 mixture to a separatory funnel and allow the layers to separate.[6]
- Purification: Separate the organic layer. Dry the organic layer over anhydrous sodium
 hydroxide or potassium carbonate to remove residual water, which can control the water
 content to below 0.5%.[6] Decolorize the product by adding activated carbon, followed by
 filtration. The final product can be further purified by distillation.[6]

Synthesis from Methacrolein by Catalytic Hydrogenation

This process involves the selective reduction of the aldehyde group in methacrolein.

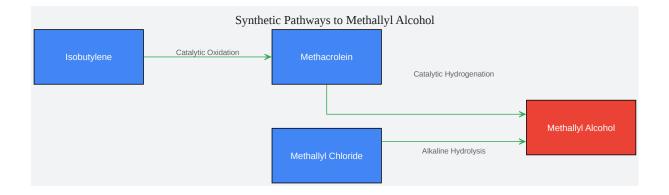
Experimental Protocol:



- Catalyst Bed Preparation: Pack a fixed-bed reactor with an Ir-ReOx/SiO2 catalyst.[7]
- Reactor Purge: Purge the reactor system with industrial-grade hydrogen gas.[7]
- Reaction: Feed an aqueous solution of methacrolein (volume ratio of methacrolein to water of 1.0) into the reactor.[7] Introduce hydrogen gas to maintain a pressure of 0.8 MPa.[7] Set the reaction temperature to 80 °C and the space velocity to 5 h⁻¹.[7]
- Monitoring: Monitor the effluent from the reactor by gas chromatography to confirm the completion of the reaction (methacrolein ≤ 0.1%, methallyl alcohol ≥ 98.0%).[7]
- Product Collection: Pass the reaction products through a condenser and a gas-liquid separator. Recycle the separated hydrogen gas.[7]
- Purification: Pump the collected liquid into a rectification tower (e.g., with 16 plates).[7]
 Slowly increase the temperature to 150 °C while maintaining a reflux ratio of 1.5.[7] Collect the fraction boiling between 100-120 °C to obtain purified methallyl alcohol with a purity of up to 98%.[7]

Experimental Workflows and Signaling Pathways

The synthesis of **methallyl alcohol** involves a series of chemical transformations. The following diagram illustrates the primary synthetic pathways.



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Caption: Synthetic routes to methallyl alcohol.

Analytical Protocols

Accurate analysis of **methallyl alcohol** is crucial for quality control and research purposes. Standard methods include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is a powerful technique for assessing the purity of **methallyl alcohol** and quantifying it in mixtures.

Experimental Protocol:

- Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID).
 For the separation of alcohols, a capillary column such as a J&W DB-FATWAX Ultra Inert is suitable.[8]
- Sample Preparation: Prepare a stock solution of **methallyl alcohol** (e.g., 1000 μg/mL) in a 60:40 ethanol:water (v/v) solution.[8] Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 1000 μg/mL.[8] An internal standard can be added to each standard and sample for improved accuracy.[8]
- · GC Conditions:
 - Injection Volume: 1 μL
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes
 - Ramp: 10 °C/min to 230 °C



- Hold at 230 °C for 5 minutes
- Detector Temperature: 250 °C
- Data Analysis: Identify the methallyl alcohol peak based on its retention time compared to a standard. Quantify the concentration using the calibration curve generated from the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of **methallyl alcohol**.

Experimental Protocol:

- Sample Preparation: Prepare a sample by dissolving approximately 10-20 mg of **methallyl alcohol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16
 - Relaxation Delay: 1 s
 - Spectral Width: Appropriate for the chemical shift range of protons
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single pulse
 - Number of Scans: 1024 or more for good signal-to-noise
 - Relaxation Delay: 2 s



- Data Analysis: Process the spectra using appropriate software. The expected chemical shifts for methallyl alcohol in CDCl₃ are:
 - ¹H NMR: δ ~4.9 ppm (s, 2H, =CH₂), ~4.0 ppm (s, 2H, -CH₂OH), ~1.7 ppm (s, 3H, -CH₃), ~1.5 ppm (br s, 1H, -OH).
 - 13 C NMR: δ ~144 ppm (C=), ~112 ppm (=CH₂), ~68 ppm (-CH₂OH), ~19 ppm (-CH₃).

Safety and Handling

Methallyl alcohol is a flammable liquid and an irritant.[3][9][10] Proper safety precautions must be followed.

- Handling: Work in a well-ventilated area, preferably a fume hood.[9] Wear appropriate
 personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,
 and a lab coat.[9] Ground and bond containers when transferring the material to prevent
 static discharge.[3]
- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[9] Keep containers tightly closed.[9]
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
 - Inhalation: Move the person to fresh air.[3]
 - Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This technical guide provides essential information for professionals working with **methallyl alcohol**. The detailed nomenclature, property data, and experimental protocols for synthesis and analysis are intended to support safe and effective laboratory work and process



development. As a key chemical intermediate, a thorough understanding of **methallyl alcohol**'s characteristics is vital for its successful application in research and industry.

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